
(R)-2-Hydroxy-2-phenylacetohydrazide
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Description
(R)-2-Hydroxy-2-phenylacetohydrazide (CAS: 2443-66-5) is a chiral hydrazide derivative derived from mandelic acid. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . Structurally, it features a phenyl group attached to a hydroxy-substituted carbon, which is further linked to a hydrazide moiety (C=O-NH-NH₂). This compound is synthesized via condensation reactions between mandelic acid derivatives and hydrazine, often under reflux conditions in solvents like methanol or ethanol .
Key properties include:
Q & A
Q. Basic: What are the key steps and reaction conditions for synthesizing (R)-2-Hydroxy-2-phenylacetohydrazide with high enantiomeric purity?
Answer:
The synthesis of this compound involves a multi-step process requiring precise control of stereochemistry. A common approach includes:
- Step 1 : Condensation of 2-phenylacetic acid with hydrazine hydrate under reflux in ethanol to form the hydrazide backbone .
- Step 2 : Enantioselective introduction of the hydroxyl group via asymmetric catalysis. For example, using chiral ligands (e.g., (R)-BINOL) or enzymes to ensure retention of the (R)-configuration .
- Critical Conditions :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >97% purity .
Q. Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 150.18 (C₈H₁₀N₂O) .
- Infrared Spectroscopy (IR) : Bands at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 3200 cm⁻¹ (O-H) .
- Chiral HPLC : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. Advanced: How can researchers evaluate the COX-2 inhibitory activity of this compound derivatives?
Answer:
COX-2 inhibition studies involve:
- Enzymatic Assays :
- Cellular Assays :
- Computational Docking :
Q. Advanced: What structural modifications enhance the solubility and bioavailability of this compound derivatives?
Answer:
Strategies include:
- Hydroxyl Group Functionalization :
- Introduce polar groups (e.g., sulfonamide or carboxylate) to improve water solubility. A derivative with a 4-(benzyloxy)phenyl group showed 3× higher solubility than the parent compound .
- Prodrug Design :
- Co-crystallization :
- Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates .
Q. Advanced: How do reaction conditions influence the stereochemical outcome during the synthesis of this compound?
Answer:
- Catalyst Choice :
- Solvent Effects :
- Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (R)-configuration.
- Temperature Control :
- Lower temperatures (0–5°C) reduce racemization during hydroxylation .
- Additives :
Q. Advanced: What computational methods are used to predict the bioactivity of this compound derivatives?
Answer:
- 3D-QSAR Modeling :
- Molecular Dynamics (MD) Simulations :
- ADMET Prediction :
Q. Advanced: How can researchers resolve conflicting data on the biological activity of this compound analogs?
Answer:
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -F) increase molecular polarity and may enhance binding to biological targets. For instance, 2-(2-chlorophenyl)acetohydrazide shows antitubercular activity due to improved target affinity .
- Bulky substituents (e.g., biphenyl in 2-(4-phenylphenyl)acetohydrazide ) reduce solubility but improve enzyme inhibition via steric effects .
Chirality: The R-configuration in this compound provides enantioselectivity absent in non-chiral analogues like 2-hydroxy-N-(4-fluorobenzoyl)benzohydrazide .
Hydrazone vs. Hydrazide :
Hydrazone derivatives (e.g., 2-(3-allyl-2-hydroxybenzylidene)hydrazinylacetamide ) exhibit enhanced antioxidant activity due to conjugated imine bonds, which stabilize free radicals .
Solubility and Formulation Challenges
- This compound requires DMSO or methanol for dissolution, with stock solutions prone to precipitation upon freezing .
- Chlorinated derivatives (e.g., 2-(2-chlorophenyl)acetohydrazide ) show lower aqueous solubility due to hydrophobic Cl substituents .
Properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGUGVETHVGTL-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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